molecular formula C14H10IN3O2 B11087160 4-{5-[(4-Iodophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(4-Iodophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B11087160
M. Wt: 379.15 g/mol
InChI Key: GATRRQYLZGGTHF-UHFFFAOYSA-N
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Description

4-IODOPHENYL {[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER is a complex organic compound that features a combination of iodophenyl and pyridyl groups linked through an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-IODOPHENYL {[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and nitriles. The iodophenyl and pyridyl groups are then introduced through substitution reactions, often using halogenation and coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-IODOPHENYL {[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the iodophenyl group can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The pyridyl and oxadiazole rings can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., iodine, bromine), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium, copper). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atom, while coupling reactions can produce more complex molecular structures.

Scientific Research Applications

4-IODOPHENYL {[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological processes, particularly those involving enzyme interactions and signal transduction pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-IODOPHENYL {[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The oxadiazole ring, in particular, plays a crucial role in these interactions, providing a stable and versatile framework for binding.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenol: An aromatic compound with similar iodine substitution but lacking the pyridyl and oxadiazole groups.

    4-Pyridyl-1,2,4-oxadiazole: A compound featuring the pyridyl and oxadiazole rings but without the iodophenyl group.

Uniqueness

4-IODOPHENYL {[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER is unique due to its combination of iodophenyl, pyridyl, and oxadiazole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H10IN3O2

Molecular Weight

379.15 g/mol

IUPAC Name

5-[(4-iodophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C14H10IN3O2/c15-11-1-3-12(4-2-11)19-9-13-17-14(18-20-13)10-5-7-16-8-6-10/h1-8H,9H2

InChI Key

GATRRQYLZGGTHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC2=NC(=NO2)C3=CC=NC=C3)I

Origin of Product

United States

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